molecular formula C15H12N2O2 B8658912 2-(4-Nitrophenyl)-2-phenylpropanenitrile CAS No. 22156-51-0

2-(4-Nitrophenyl)-2-phenylpropanenitrile

Cat. No.: B8658912
CAS No.: 22156-51-0
M. Wt: 252.27 g/mol
InChI Key: CCZBAFVGPJASIZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-phenylpropanenitrile is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

22156-51-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-2-phenylpropanenitrile

InChI

InChI=1S/C15H12N2O2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(10-8-13)17(18)19/h2-10H,1H3

InChI Key

CCZBAFVGPJASIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound is synthesized according to Makosza, et al with some modifications (Makosza, M., et al, Tetrahedron (1974), 30: 3723). A solution of 4-chloronitrobenzene (31.5 g, 0.2 mol) in pyridine (100 mL) is added dropwise to a vigorously stirred suspension of KOH (fine powder 70.0 g) and α-methylbenzylcyanide (26.2 g, 0.2 mol) in pyridine (150 mL), with the reaction temperature being maintained at 10° C. The reaction mixture is stirred for 24 hours at 25° C., and poured onto an excess of HCl-ice mixture. The acidic aqueous mixture is extracted with benzene, the organic phase washed with brine, dried (Na), and the benzene evaporated under vacuum. A crude product 42.5 g (84 wt %) results and is recrystallized from isopropanolpetroleum ether to give Compound 7 as white crystals,
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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